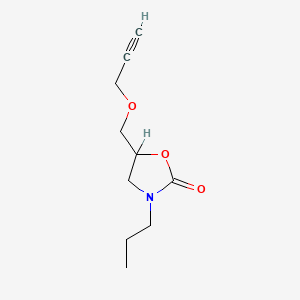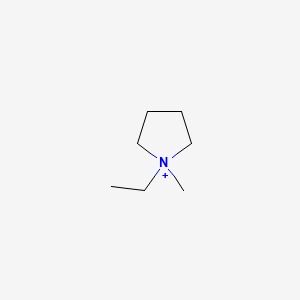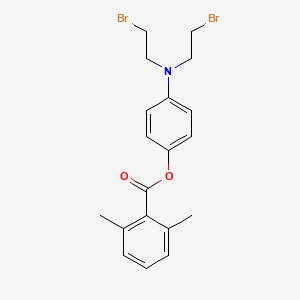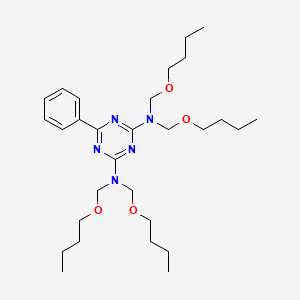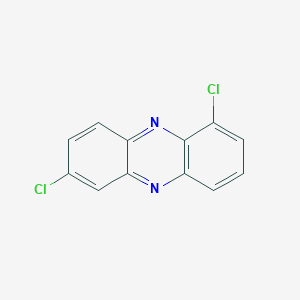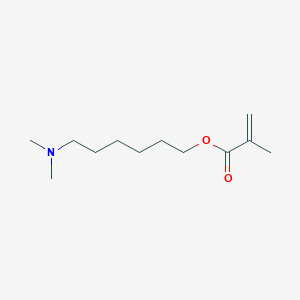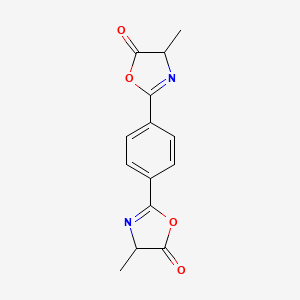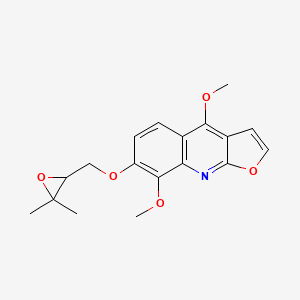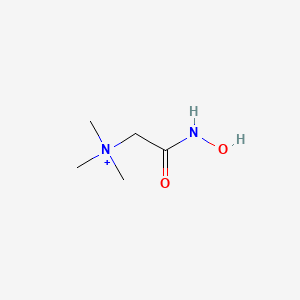
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- is a quaternary ammonium compound with a unique structure that includes a hydroxyamino group and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- typically involves the reaction of a suitable precursor with a hydroxyamine under controlled conditions. One common method involves the use of a quaternary ammonium salt as the starting material, which is then reacted with a hydroxyamine in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiolates can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxo and amine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the quaternary ammonium group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine: A simpler amine with a similar structure but lacking the hydroxyamino group.
Trimethylamine: Contains the trimethylammonium group but lacks the hydroxyamino group.
Hydroxyethylamine: Contains a hydroxy group but lacks the quaternary ammonium structure.
Uniqueness
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- is unique due to the presence of both the hydroxyamino and quaternary ammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
14122-13-5 |
|---|---|
Fórmula molecular |
C5H13N2O2+ |
Peso molecular |
133.17 g/mol |
Nombre IUPAC |
[2-(hydroxyamino)-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C5H12N2O2/c1-7(2,3)4-5(8)6-9/h4H2,1-3H3,(H-,6,8,9)/p+1 |
Clave InChI |
WORXMAKWJXAXNT-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


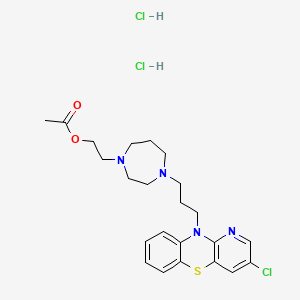

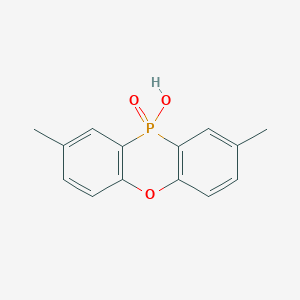

![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
